
Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C19H28O4. It is an ester derivative of cinnamic acid, where the octyl group is attached to the carboxyl end and the 3,4-dimethoxyphenyl group is attached to the prop-2-enoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis .
化学反应分析
Types of Reactions:
Oxidation: Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of different ester derivatives.
科学研究应用
Chemistry: Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is used as a starting material or intermediate in the synthesis of various organic compounds. It is also studied for its photophysical properties and potential use in organic photovoltaics .
Biology: In biological research, this compound is investigated for its potential antioxidant and anti-inflammatory properties. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug delivery agent and its potential use in the treatment of certain diseases due to its bioactive properties .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its UV-absorbing properties. It is also used as a fragrance ingredient and in the production of polymers and resins .
作用机制
The mechanism of action of Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed that the methoxy groups play a crucial role in its bioactivity .
相似化合物的比较
Octyl 3-(4-hydroxyphenyl)prop-2-enoate: This compound has a hydroxyl group instead of methoxy groups, which may alter its chemical and biological properties.
Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate:
Octyl methoxycinnamate: This compound is widely used in sunscreens for its UV-absorbing properties and is structurally similar to Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its antioxidant properties and potentially improve its stability compared to similar compounds .
属性
CAS 编号 |
193343-04-3 |
|---|---|
分子式 |
C19H28O4 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H28O4/c1-4-5-6-7-8-9-14-23-19(20)13-11-16-10-12-17(21-2)18(15-16)22-3/h10-13,15H,4-9,14H2,1-3H3 |
InChI 键 |
KEJOISRHKWJBGG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


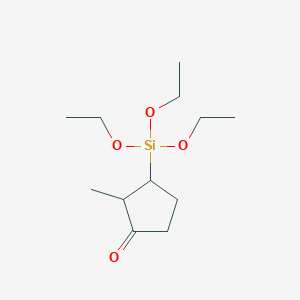
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
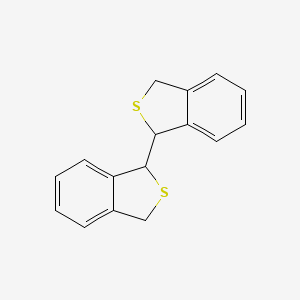
![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
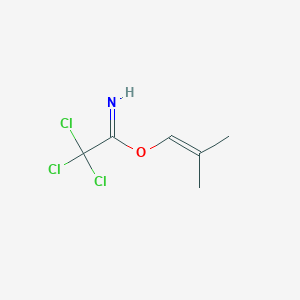

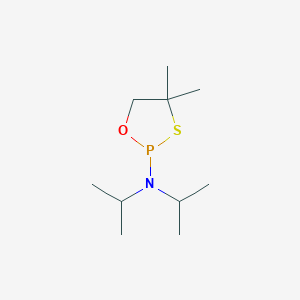
![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)
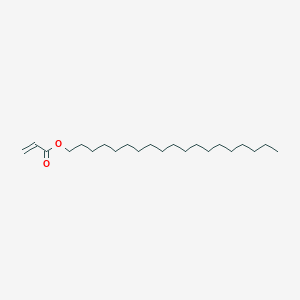



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
